N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
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Description
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H16N2O3S2 and its molecular weight is 360.45. The purity is usually 95%.
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Mechanism of Action
Target of action
Compounds containing a bithiophene moiety are often used in organic electronics due to their ability to conduct electricity .
Biochemical pathways
Metabolic pathways are a series of chemical reactions occurring within a cell, and the products of one enzyme can act as the substrates for subsequent reactions .
Pharmacokinetics
Pharmacokinetics refers to what the body does to a drug, including the time course of its absorption, bioavailability, distribution, metabolism, and excretion .
Biological Activity
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide, a complex organic compound, is noteworthy for its potential biological activities. This article delves into its synthesis, structural characteristics, and biological activities, particularly focusing on anticancer properties, antibacterial effects, and other pharmacological implications.
Structural Characteristics
The compound is characterized by a unique molecular structure that includes:
- Bithiophene moiety : Facilitates π–π stacking interactions with biological targets.
- Hydroxyethyl group : Enhances solubility and interaction with biological molecules.
- Carboxamide functional group : Involved in hydrogen bonding, crucial for biological activity.
The molecular formula is C15H13NO2S3, with a molecular weight of approximately 335.45 g/mol. The compound is cataloged under the CAS number 2097900-61-1.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the bithiophene precursor .
- Introduction of the hydroxyethyl group .
- Cyclization to form the dihydropyridine structure .
- Acylation to introduce the carboxamide functionality .
Optimization of these steps is crucial for enhancing yield and purity, often employing high-throughput screening for catalysts and reaction conditions.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines. For instance:
In vivo studies also demonstrated promising results; for example, a significant increase in the lifespan of treated animals was observed compared to controls.
Antibacterial Activity
The compound has shown potential antibacterial properties as well. Studies indicate that it can inhibit bacterial biofilm formation, which is critical in treating chronic infections. The effectiveness against specific strains can be summarized as follows:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
This suggests that the compound may serve as a lead for developing new antibacterial agents.
Other Pharmacological Activities
Beyond anticancer and antibacterial effects, preliminary research indicates additional pharmacological activities such as:
- Antioxidant properties : Potentially reducing oxidative stress in cells.
- Anti-inflammatory effects : Modulating inflammatory pathways.
Case Study 1: Anticancer Efficacy
In a controlled study involving mice with induced tumors, treatment with this compound resulted in:
- Survival Rate : 83% of treated animals survived beyond day 60.
- Increased Lifespan : An increase in lifespan by up to 447% compared to untreated controls.
Case Study 2: Antibacterial Assessment
A study assessing the antibacterial efficacy of the compound against biofilms revealed:
- Biofilm Reduction : A reduction of biofilm mass by over 50% at concentrations lower than those required for planktonic bacteria.
These findings underscore the compound's potential utility in both oncology and infectious disease contexts.
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-1-methyl-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-19-8-2-4-11(17(19)22)16(21)18-10-12(20)13-6-7-15(24-13)14-5-3-9-23-14/h2-9,12,20H,10H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQDCZMIBPRGMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.